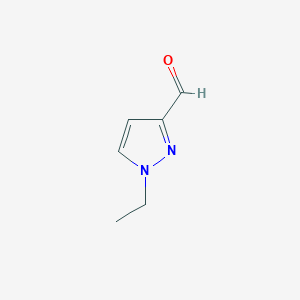

1-ethyl-1H-pyrazole-3-carbaldehyde

描述

The Pervasive Influence of Pyrazole (B372694) Heterocycles in Chemistry

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal and synthetic chemistry. researchgate.netmdpi.com The pyrazole nucleus is considered a "privileged scaffold," meaning it is a structural framework that can bind to a wide range of biological targets, leading to diverse pharmacological activities. mdpi.com Derivatives of pyrazole have demonstrated a vast spectrum of biological effects, including anti-inflammatory, antimicrobial, anticancer, antiviral, and antitubercular properties. umich.edunih.govsemanticscholar.org This broad utility has cemented the pyrazole moiety as a critical component in the design and development of new therapeutic agents. mdpi.com

The success of drugs containing a pyrazole ring, such as the anti-inflammatory agent celecoxib (B62257) and the anabolic steroid stanozolol, highlights the importance of this heterocyclic system in pharmaceutical applications. semanticscholar.org The ability to readily functionalize the pyrazole ring at various positions allows chemists to fine-tune the steric and electronic properties of the molecule, enabling the optimization of its biological activity and pharmacokinetic profile.

The Synthetic Versatility of the Carbaldehyde Functional Group

The carbaldehyde, or aldehyde, functional group (–CHO) is a powerhouse in organic synthesis due to its inherent reactivity. ktu.edu The electrophilic nature of the carbonyl carbon makes it a prime target for nucleophilic attack, opening the door to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net This reactivity is central to many fundamental organic transformations, including:

Condensation Reactions: Aldehydes readily react with active methylene (B1212753) compounds, amines, and hydrazines to form larger, more complex structures such as chalcones and Schiff bases. These reactions are fundamental in building molecular complexity. umich.eduekb.eg

Nucleophilic Additions: The addition of organometallic reagents (like Grignard or organolithium reagents) or cyanide to the aldehyde group yields secondary alcohols or cyanohydrins, respectively, which are themselves versatile synthetic intermediates.

Oxidation and Reduction: Aldehydes can be easily oxidized to carboxylic acids or reduced to primary alcohols, providing a facile entry point to other important classes of organic compounds.

This synthetic flexibility makes the carbaldehyde group an invaluable tool for chemists looking to construct elaborate molecular architectures from simpler precursors.

1-Ethyl-1H-pyrazole-3-carbaldehyde: A Strategic Position in the Pyrazole Family

This compound occupies a strategic position within the broader landscape of pyrazole-based compounds. Its structure combines the proven biological relevance of the pyrazole core with the synthetic utility of the carbaldehyde group. The placement of the carbaldehyde at the 3-position and the ethyl group at the N1-position provides a specific regioisomeric arrangement that influences its reactivity and potential applications.

The synthesis of pyrazole-carbaldehydes is often achieved through the Vilsmeier-Haack reaction, a powerful formylation method for electron-rich heterocycles. researchgate.netsemanticscholar.orgresearchgate.netwisdomlib.org This reaction typically involves treating a suitable precursor, such as a hydrazone, with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). semanticscholar.orgwisdomlib.org While the synthesis of the isomeric 1-ethylpyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction of N-alkylpyrazoles has been documented, the synthesis of the 3-carbaldehyde isomer follows similar principles, often starting from appropriately substituted hydrazones. researchgate.net

The ethyl group at the N1 position is significant. Compared to a simple methyl group, the ethyl group can subtly alter the compound's physical properties, such as its solubility and lipophilicity, which can be crucial in the context of medicinal chemistry for modulating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, alkylation at the N1 position resolves the tautomerism inherent to unsubstituted pyrazoles, providing a single, well-defined isomer for subsequent reactions. googleapis.com

This specific arrangement makes this compound a valuable intermediate for creating a diverse library of more complex molecules. For instance, it can serve as a precursor for synthesizing trisubstituted pyrazole derivatives, which have been investigated as potential anticancer agents. researchgate.net The aldehyde functionality allows for its incorporation into larger scaffolds through reactions like condensation with amines or active methylene compounds, leading to novel structures with potential biological activity. ekb.eg

Below are the key properties of this compound:

| Property | Value |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| CAS Number | 942319-16-6 |

| Boiling Point | 229.9 °C at 760 mmHg |

| Density | 1.1 g/cm³ |

| InChI Key | ZARQNKUDEQVTTD-UHFFFAOYSA-N |

Structure

3D Structure

属性

IUPAC Name |

1-ethylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-8-4-3-6(5-9)7-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARQNKUDEQVTTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427115 | |

| Record name | 1-ethyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942319-16-6 | |

| Record name | 1-ethyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1H-pyrazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 1 Ethyl 1h Pyrazole 3 Carbaldehyde

Reactions at the Carbaldehyde Moiety

The aldehyde functional group at the C3-position of the pyrazole (B372694) ring is the principal site of reactivity. It readily participates in reactions typical of aromatic and heterocyclic aldehydes, including nucleophilic additions and subsequent condensations, oxidations, and reductions.

Condensation Reactions

Condensation reactions are a cornerstone of the chemical utility of 1-ethyl-1H-pyrazole-3-carbaldehyde, providing powerful carbon-carbon and carbon-nitrogen bond-forming strategies. These reactions leverage the electrophilicity of the aldehyde carbon, which is attacked by various nucleophiles, leading to the formation of key intermediates that subsequently eliminate a small molecule, typically water, to yield a stable, conjugated product.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. While specific studies on this compound are not extensively documented, the reactivity of analogous pyrazole aldehydes provides a clear precedent. For instance, 1,3-diaryl-1H-pyrazole-4-carbaldehydes have been shown to undergo Knoevenagel condensation with malonic acid and its esters. umich.edu This reaction typically proceeds in the presence of a base like pyridine (B92270) to yield pyrazolylacrylic acids or their corresponding esters, which are valuable intermediates in medicinal chemistry. umich.edu The reaction of a pyrazole aldehyde with N-(benzothiazol-2-yl)-2-cyanoacetamide in the presence of ethanolic sodium hydroxide (B78521) is another example of this type of condensation. umich.edu

Table 1: Examples of Knoevenagel Condensation with Pyrazole Aldehydes This table is based on reactions of analogous pyrazole aldehydes and illustrates the expected products for this compound.

| Pyrazole Aldehyde Reactant | Active Methylene Reactant | Base/Catalyst | Product |

| 1,3-Diaryl-1H-pyrazole-4-carbaldehyde | Malonic Acid | Pyridine | 3-(1,3-Diaryl-1H-pyrazol-4-yl)propenoic acid |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Ethyl Cyanoacetate | Piperidine (B6355638) | Ethyl 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | N-(benzothiazol-2-yl)-2-cyanoacetamide | Ethanolic NaOH | N-(benzothiazol-2-yl)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide |

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone. Pyrazole aldehydes are excellent substrates for this transformation. Research has demonstrated that 1H-pyrazole-3-carboxaldehyde can react with various enolizable ketones, such as pyrrolinones and isoindolones, under basic conditions to generate fluorescent dipyrrinone analogs. This reaction proceeds via the formation of a vinylogous enolate which attacks the aldehyde, followed by elimination to yield the conjugated product. Similarly, 1,3-diphenylpyrazole-4-carboxaldehyde reacts with acetophenone (B1666503) derivatives in the presence of sodium hydroxide to produce pyrazolyl-substituted chalcones. umich.edu

Table 2: Examples of Claisen-Schmidt Condensation with Pyrazole Aldehydes This table is based on reactions of analogous pyrazole aldehydes and illustrates the expected products for this compound.

| Pyrazole Aldehyde Reactant | Ketone Reactant | Base/Catalyst | Product Class |

| 1H-Pyrazole-3-carboxaldehyde | Pyrrolinone | Hydroxide | Dipyrrinone Analog |

| 1,3-Diphenylpyrazole-4-carboxaldehyde | Acetophenone | NaOH | Pyrazolyl Chalcone |

| 1,3-Diphenylpyrazole-4-carboxaldehyde | 4-Bromoacetophenone | 40% NaOH | 3-(4-Bromophenyl)-1-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one |

The reaction of this compound with primary amines is a straightforward and efficient method for the synthesis of imines, also known as Schiff bases. This condensation reaction is fundamental in constructing larger molecules incorporating the pyrazole nucleus. Studies on the closely related 1-ethylpyrazole-4-carbaldehyde and 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde show that they react readily with a variety of primary amines, including aniline (B41778), hydrazine (B178648), and diamines like ethylenediamine (B42938) and p-phenylenediamine, to form the corresponding Schiff bases. chemguide.co.uk The reaction typically occurs in an alcohol solvent and may be catalyzed by a small amount of acid. The resulting C=N double bond in the pyrazole-containing Schiff bases is a versatile functional group for further synthetic elaborations.

Table 3: Synthesis of Schiff Bases from Analogous 1-Ethylpyrazole (B1297502) Aldehydes This table is based on reactions of analogous 1-ethylpyrazole aldehydes and illustrates the expected products for this compound.

| Pyrazole Aldehyde Reactant | Amine Reactant | Product |

| 1-Ethyl-3,5-dimethylpyrazole-4-carbaldehyde | Aniline | 1-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)aniline |

| 1-Ethylpyrazole-4-carbaldehyde | Hydrazine | 1,2-Bis((1-ethyl-1H-pyrazol-4-yl)methylene)hydrazine |

| 1-Ethyl-3,5-dimethylpyrazole-4-carbaldehyde | Ethylenediamine | N,N'-Bis((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)ethane-1,2-diamine |

Oxidative Transformations (e.g., Baeyer-Villiger oxidation)

The aldehyde group of this compound can be oxidized to a carboxylic acid or, under specific conditions, undergo a Baeyer-Villiger oxidation to form a formate (B1220265) ester. The Baeyer-Villiger oxidation is a well-established reaction that converts ketones to esters and aldehydes to carboxylic acids or formates using a peroxyacid as the oxidant. For aldehydes, a key step is the migration of a group from the carbonyl carbon to an oxygen atom of the peroxyacid. The migratory aptitude generally follows the order: hydrogen > tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl.

In the case of an aldehyde like this compound, the migrating group would be the hydrogen atom, leading to the formation of a carboxylic acid, or the pyrazole ring itself. However, a specialized variation for aldehydes can lead to the formation of formate esters. This transformation is particularly interesting as it introduces an ester linkage directly attached to the pyrazole ring, which can be a useful handle for further functionalization, such as hydrolysis to a phenol-like hydroxyl group on the pyrazole ring. While the classical Baeyer-Villiger oxidation of aldehydes typically yields carboxylic acids, certain reagents and conditions can favor the formation of formate esters.

Table 4: General Scheme of Baeyer-Villiger Oxidation of an Aldehyde

| Reactant | Oxidant | Intermediate | Product | Migrating Group |

| R-CHO | Peroxyacid (R'CO₃H) | Criegee Intermediate | R-O-CHO (Formate) | R group |

| R-CHO | Peroxyacid (R'CO₃H) | Criegee Intermediate | R-COOH (Carboxylic Acid) | H atom |

Reductive Transformations

The carbaldehyde group is readily reduced to a primary alcohol. This transformation is typically achieved with high efficiency using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com For pyrazole aldehydes, this reaction provides access to the corresponding pyrazolylmethanols, which are important building blocks for further synthetic modifications. For example, 1,3-diaryl-1H-pyrazole-4-carbaldehydes have been successfully reduced to (1,3-diaryl-1H-pyrazol-4-yl)methanols using sodium borohydride in mild conditions. umich.edu This reduction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated by the solvent (typically an alcohol like methanol (B129727) or ethanol) or during aqueous workup to yield the primary alcohol. youtube.com This transformation is chemoselective, as NaBH₄ typically does not reduce other functional groups like esters or amides that might be present in the molecule.

Table 5: Example of Reductive Transformation of a Pyrazole Aldehyde This table is based on the reaction of an analogous pyrazole aldehyde and illustrates the expected product for this compound.

| Reactant | Reducing Agent | Solvent | Product |

| 1,3-Diaryl-1H-pyrazole-4-carbaldehyde | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | (1,3-Diaryl-1H-pyrazol-4-yl)methanol |

| This compound (Expected) | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | (1-Ethyl-1H-pyrazol-3-yl)methanol |

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. While specific MCRs involving this compound are not extensively documented in the provided results, the analogous 1-phenyl-1H-pyrazole-4-carbaldehydes have been shown to participate in Biginelli-type reactions. umich.edu For instance, the condensation of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes with ethyl acetoacetate (B1235776) and urea (B33335) or thiourea (B124793), catalyzed by iron(III) chloride or heteropoly acids, yields 4-(3-aryl-4-pyrazolyl)-1,2,3,4-tetrahydropyrimidin-2-ones (thiones). umich.edu This suggests that this compound could potentially undergo similar MCRs to generate diverse heterocyclic scaffolds.

Furthermore, novel fluorescent boron(III) complexes have been synthesized via a one-pot three-component reaction of 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, 2-aminobenzenecarboxylic acids, and boronic acids. ktu.edu This highlights the potential of pyrazole carbaldehydes to participate in MCRs for the development of functional materials. ktu.edu

Reactions Involving the Pyrazole Ring System

The pyrazole ring in this compound is an aromatic system that can undergo various transformations.

Electrophilic Aromatic Substitution Reactions

The pyrazole ring is generally susceptible to electrophilic aromatic substitution. The position of substitution is influenced by the existing substituents. In the case of this compound, the ethyl group at the N1 position and the aldehyde group at the C3 position will direct incoming electrophiles. While specific examples for this exact molecule are scarce in the provided data, the Vilsmeier-Haack reaction, an electrophilic substitution, is a common method to introduce a formyl group onto a pyrazole ring. umich.eduresearchgate.netsemanticscholar.org For instance, 1-ethylpyrazole-4-carbaldehyde can be synthesized from N-ethylpyrazole via the Vilsmeier-Haack reaction. umich.eduresearchgate.net This indicates that the C4 and C5 positions of the pyrazole ring are reactive towards electrophiles.

Cross-Coupling Reactions (e.g., Sonogashira coupling of iodinated derivatives)

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.org This reaction is highly relevant for the functionalization of the pyrazole ring. To utilize this reaction, the pyrazole ring must first be halogenated, typically iodinated. umich.eduarkat-usa.org For example, 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives have been successfully coupled with phenylacetylene (B144264) under Sonogashira conditions. umich.eduarkat-usa.org This strategy allows for the introduction of various alkynyl groups at specific positions on the pyrazole ring, which can then be further elaborated. umich.eduarkat-usa.orgnih.govresearchgate.net The general conditions for a Sonogashira coupling involve a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgnih.gov

Table 1: Representative Conditions for Sonogashira Coupling of Iodopyrazoles

| Iodopyrazole Derivative | Alkyne | Catalyst System | Base | Solvent | Yield | Reference |

| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | Good | umich.eduarkat-usa.org |

| Haloarene | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | DIPA | DMF | Moderate to Good | nih.gov |

This table is illustrative and based on general procedures for similar compounds.

Derivatization at Pyrazole Nitrogen Atoms (N-Alkylation, N-Acylation)

The pyrazole ring contains two nitrogen atoms, and the one not bearing the ethyl group (N2) possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.

N-Alkylation: While the N1 position of the parent pyrazole is already substituted with an ethyl group in the title compound, N-alkylation is a fundamental reaction of pyrazoles. mdpi.comsemanticscholar.org Generally, N-alkylation is achieved by reacting the pyrazole with an alkyl halide in the presence of a base. semanticscholar.org An alternative, acid-catalyzed method utilizes trichloroacetimidates as alkylating agents. mdpi.comsemanticscholar.org This method can provide access to N-alkyl pyrazoles under milder conditions compared to traditional methods that often require strong bases. semanticscholar.org

N-Acylation: The nitrogen atom can also be acylated. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate reacts with acetic anhydride (B1165640) to yield various N-acetylated products. nih.gov Similarly, 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives have been synthesized, indicating that acylation of the pyrazole nitrogen is a feasible transformation. semanticscholar.org

Mechanistic Insights into this compound Transformations

The mechanisms of the reactions involving this compound are generally well-understood within the framework of established organic reaction mechanisms.

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the pyrazole ring follows the general pathway for aromatic compounds. It involves the initial attack of the π-system of the pyrazole ring on the electrophile to form a resonance-stabilized cationic intermediate, often referred to as a Wheland intermediate or sigma complex. lumenlearning.commasterorganicchemistry.com This is typically the rate-determining step as it involves the disruption of aromaticity. masterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the pyrazole ring. lumenlearning.commasterorganicchemistry.com

Sonogashira Coupling: The catalytic cycle of the Sonogashira coupling is believed to involve two interconnected cycles: one for the palladium catalyst and one for the copper co-catalyst. The palladium cycle involves oxidative addition of the iodopyrazole to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed in the copper cycle), and finally reductive elimination to yield the alkynylated pyrazole and regenerate the Pd(0) catalyst.

N-Alkylation with Trichloroacetimidates: The proposed mechanism for the acid-catalyzed N-alkylation of pyrazoles with trichloroacetimidates involves the initial protonation of the imidate by the acid catalyst. mdpi.com This is followed by ionization to form a carbocation and trichloroacetamide. The nucleophilic nitrogen of the pyrazole then traps the carbocation, and subsequent deprotonation yields the N-alkylated pyrazole product. mdpi.com

Elucidation of Reaction Mechanisms

The aldehyde functional group at the C3 position of the 1-ethyl-1H-pyrazole ring is an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity is central to many of its transformation pathways, particularly in the synthesis of larger, more complex molecules. While specific mechanistic studies for this compound are not extensively detailed in the literature, its reactivity can be understood through well-established mechanisms for analogous pyrazole aldehydes, such as condensation and cyclization reactions.

Condensation Reactions with Active Methylene Compounds: One of the most common transformations for pyrazole aldehydes is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups, e.g., malononitrile (B47326) or ethyl acetoacetate).

The general mechanism proceeds as follows:

Deprotonation: A base removes a proton from the active methylene compound, creating a highly stabilized carbanion (enolate).

Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole-3-carbaldehyde. This forms a tetrahedral intermediate.

Protonation: The intermediate is protonated, typically by the conjugate acid of the base, to form an aldol-type addition product.

Dehydration: The aldol (B89426) product readily undergoes dehydration (elimination of a water molecule) to yield the final, stable α,β-unsaturated product. The dehydration step is often spontaneous, driven by the formation of a conjugated system.

This pathway is utilized in the synthesis of various pyrazole-based derivatives, including those with potential pharmaceutical applications. For instance, the reaction of pyrazole aldehydes with malononitrile in the presence of a mild catalyst like ammonium (B1175870) carbonate in an aqueous medium provides an efficient route to pyrazolyl-substituted alkenes. nih.gov

Synthesis of Fused Heterocycles (e.g., Pyrazolo[3,4-b]pyridines): this compound can serve as a building block for constructing fused heterocyclic systems like pyrazolo[3,4-b]pyridines. One established method is the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In a related fashion, pyrazolo[3,4-b]pyridines can be synthesized from 5-aminopyrazole-4-carbaldehydes and active methylene compounds. umich.edu

A plausible multicomponent reaction mechanism for forming a pyrazolo[3,4-b]pyridine framework, which can be extrapolated to derivatives of this compound, involves the following key steps nih.gov:

Initial Condensation: The reaction begins with a condensation between a ketone and an aldehyde (in this case, the pyrazole aldehyde) to form an α,β-unsaturated carbonyl compound (an enone).

Michael Addition: A nucleophile, such as an aminopyrazole, performs a Michael addition to the enone.

Intramolecular Cyclization and Dehydration: Subsequent intramolecular cyclization occurs, where the amino group attacks one of the carbonyls, followed by dehydration to form the fused pyridine ring.

Aromatization: The final step is aromatization to yield the stable pyrazolo[3,4-b]pyridine system.

The following table summarizes representative reaction conditions for transformations involving pyrazole aldehydes.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type |

| Knoevenagel Condensation | Pyrazole aldehyde, Malononitrile | Ammonium Carbonate | Pyrazolyl-substituted alkene nih.gov |

| Friedländer-type Annulation | 5-Aminopyrazole-4-carbaldehyde, Ketones | Alcoholic KOH | Pyrazolo[3,4-b]pyridine umich.edu |

| Aldol Condensation | Pyrazole aldehyde, Methyl Ketones | NaOH or EtONa | α,β-Unsaturated Ketone (Chalcone) umich.edu |

Influence of Tautomerism on Reactivity and Regioselectivity

Tautomerism is a crucial concept in pyrazole chemistry that can significantly influence the reactivity and regioselectivity of reactions. The most common form is annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms in N-unsubstituted pyrazoles. jocpr.com

However, for This compound , the presence of a fixed ethyl group on the N1 nitrogen atom precludes annular tautomerism. The nitrogen atoms are permanently differentiated as N1 (bearing the ethyl group) and N2. Consequently, the type of tautomerism that dictates regioselectivity in the synthesis of the pyrazole ring itself (e.g., the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine leading to isomeric products) is not a factor in the subsequent reactions of the pre-formed this compound. nih.gov

Other potential tautomeric forms, such as keto-enol tautomerism involving the aldehyde group, are theoretically possible but are generally not significant for simple aldehydes under typical reaction conditions and are not reported in the literature to influence the reactivity of this specific compound.

Because annular tautomerism is blocked, the regioselectivity of reactions involving the pyrazole ring of this compound is determined primarily by the inherent electronic properties of the ring and its substituents. The aldehyde at the C3 position, the ethyl group at N1, and the lone pair on the N2 nitrogen atom create a fixed electronic environment. Electrophilic attack, for instance, is expected to occur at specific positions based on this established electron distribution. For example, in the Vilsmeier-Haack reaction of 1-substituted pyrazoles, formylation typically occurs at the C4 position, which is activated by the pyrazole ring nitrogens. jocpr.com

Design and Synthesis of Advanced 1 Ethyl 1h Pyrazole 3 Carbaldehyde Based Derivatives

Strategies for Structural Diversification

The strategic modification of the 1-ethyl-1H-pyrazole-3-carbaldehyde scaffold is a key approach to generating new chemical entities with tailored properties. These modifications primarily involve the introduction of diverse substituents and the creation of chiral molecules to enhance specific biological activities.

Introduction of Varied Substituents to Enhance Specific Activities

The introduction of a variety of substituents onto the pyrazole (B372694) ring is a widely employed strategy to modulate the pharmacological profile of the resulting compounds. The nature and position of these substituents can significantly influence the compound's interaction with biological targets.

For instance, the synthesis of 1,3-diaryl-1H-pyrazole-4-carbaldehydes has been achieved through the oxidation of the corresponding methanol (B129727) derivatives. rsc.org This method prevents over-oxidation to carboxylic acids, preserving the aldehyde group for further reactions. rsc.org The Vilsmeier-Haack reaction is another powerful tool for the formylation of pyrazoles, as demonstrated in the synthesis of 3-(2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. nih.gov

The strategic placement of different aryl groups and other functionalities has led to the development of compounds with potential anti-inflammatory and anticancer properties. For example, new pyrazolo[3,4-d]pyrimidine derivatives linked to a piperazine (B1678402) moiety through various amide linkages have been synthesized and shown to exhibit cytotoxic activity against several cancer cell lines and inhibit COX-2 protein expression. nih.gov Similarly, the introduction of a 3-fluorophenyl group at the N1 position of the pyrazole ring, as seen in 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, provides a building block for novel anti-inflammatory and anti-melanoma agents. ossila.com

The following table summarizes various substituents introduced to the pyrazole-3-carbaldehyde core and their targeted activities:

| Substituent/Modification | Target Activity/Application | Reference |

| Diaryl groups | Antitumor | rsc.org |

| Piperazine moiety via amide linkage | Anticancer, Anti-inflammatory (COX-2 inhibition) | nih.gov |

| 3-Fluorophenyl group | Anti-inflammatory, Anti-melanoma | ossila.com |

| Thiophene (B33073) moiety | Antibacterial, Anti-inflammatory, Antitubercular | nih.gov |

Preparation of Chiral Derivatives

The synthesis of chiral pyrazole derivatives is of significant interest as stereochemistry often plays a crucial role in determining the biological activity and selectivity of a drug molecule. Chiral pyrazoles with a stereogenic center attached to a nitrogen atom are particularly challenging to synthesize.

A notable strategy involves the reaction between terminal alkynes and α-chiral tosylhydrazones, which proceeds through a cascade reaction involving a 1,3-dipolar cycloaddition followed by a 1,5-sigmatropic rearrangement. uniovi.es This method has been successfully applied to generate structurally diverse chiral pyrazoles with complete retention of configuration. uniovi.es For example, chiral tosylhydrazones derived from α-amino acids have been used to produce chiral 1-(1H-1-pyrrolyl)ethyl-1H-pyrazoles with high enantiomeric excess. uniovi.es

Synthesis of Fused Heterocyclic Systems Utilizing Pyrazole-Carbaldehyde Precursors

This compound and its derivatives are invaluable precursors for the synthesis of various fused heterocyclic systems. These bicyclic and polycyclic structures often exhibit enhanced biological activities compared to their monocyclic counterparts.

Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocycles that are considered purine (B94841) bioisosteres and have attracted significant attention for their therapeutic potential, particularly as anticancer and anti-inflammatory agents. nih.gov The synthesis of these compounds often involves the cyclocondensation of an aminopyrazole derivative with a suitable three-carbon synthon.

The aldehyde group of pyrazole-carbaldehydes serves as a key functional handle for constructing the pyrimidine (B1678525) ring. For example, new 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as epidermal growth factor receptor (EGFR) inhibitors. nih.gov These compounds have shown potent anti-proliferative activities against cancer cell lines. nih.gov The synthesis often involves the reaction of a 4-hydrazinopyrazolo[3,4-d]pyrimidine with various carbonyl compounds. grafiati.com

A general synthetic route to pyrazolo[3,4-d]pyrimidines involves the initial formylation of a pyrazole precursor, followed by reaction with a binucleophile like urea (B33335) or thiourea (B124793) in a Biginelli-type reaction. umich.edu

Pyrazolo[3,4-d]pyridazines

Pyrazolo[3,4-d]pyridazines represent another important class of fused heterocyclic compounds with a range of biological activities. Their synthesis often utilizes pyrazole-dicarbaldehydes or related precursors.

One common synthetic approach involves the reaction of ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates with hydrazine (B178648) or methylhydrazine, leading to the formation of 2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-ones. researchgate.net This reaction highlights the utility of the formyl group in the pyrazole precursor for the construction of the fused pyridazine (B1198779) ring.

Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused nitrogen heterocycles that are of great interest in medicinal chemistry due to their diverse biological activities, including their role as protein kinase inhibitors. nih.govrsc.org The synthesis of these compounds typically involves the reaction of a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound or its equivalent.

While direct utilization of this compound is less common for this specific scaffold, derivatives of pyrazole-carbaldehydes can be transformed into the necessary precursors. For example, a pyrazole aldehyde can be converted to an enaminone, which can then undergo cyclocondensation with an aminopyrazole. researchgate.net Alternatively, multicomponent reactions offer an efficient pathway to highly substituted pyrazolo[1,5-a]pyrimidines. nih.gov Palladium-catalyzed cross-coupling reactions have also been instrumental in introducing diverse functional groups to the pyrazolo[1,5-a]pyrimidine (B1248293) core, thereby enhancing their structural diversity and biological activity. rsc.org

Other Condensed Pyrazole Systems

The aldehyde functionality at the C3 position of the 1-ethyl-1H-pyrazole ring serves as a crucial electrophilic site for the construction of various fused heterocyclic rings. Through carefully designed reaction sequences, a range of bicyclic and polycyclic aromatic and non-aromatic systems can be accessed.

Pyrrolo[2,3-c]pyrazoles

The synthesis of the pyrrolo[2,3-c]pyrazole scaffold from pyrazole-4-carbaldehydes can be achieved through reactions with compounds containing an active methylene (B1212753) group and an amino group. A notable method involves the reaction of 3-aryl-1-phenyl-1H-pyrazol-4-carbaldehydes with ethyl azidoacetate. This reaction proceeds via a base-catalyzed condensation followed by a thermal cyclization, leading to the formation of the pyrrolo[2,3-c]pyrazole core. Although specific examples starting from this compound are not extensively documented, the general applicability of this method suggests a viable route to the corresponding 1-ethyl-pyrrolo[2,3-c]pyrazole derivatives.

Another potential route involves the reaction of the pyrazole aldehyde with an amino acid ester, such as ethyl glycinate, followed by intramolecular cyclization. This approach would directly introduce the pyrrole (B145914) ring fused to the pyrazole core.

Thieno[2,3-b]pyridines

The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes, which can be further cyclized to form thieno[2,3-b]pyridines. The reaction of this compound with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base is expected to yield a 2-amino-3-cyanothiophene intermediate. Subsequent intramolecular cyclization, often acid-catalyzed, would lead to the formation of the thieno[2,3-b]pyridine (B153569) ring system.

A study on the synthesis of novel thiophene derivatives describes the condensation of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes with 2-amino-5-(2,4-dichlorophenyl)thiophene-3-carbonitrile to form Schiff bases, which are precursors to more complex heterocyclic systems. nih.gov This highlights the utility of pyrazole aldehydes in building blocks for thieno-fused systems.

Table 1: Synthesis of Thieno[2,3-b]pyridine Precursors from Pyrazole Carbaldehydes

| Starting Pyrazole Aldehyde | Reagent | Product | Reference |

|---|---|---|---|

| 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes | 2-Amino-5-(2,4-dichlorophenyl)thiophene-3-carbonitrile | Schiff Base Intermediate | nih.gov |

Pyrazolo-acridines

The synthesis of pyrazolo-acridines can be accomplished through the Friedländer annulation, a classic method for constructing quinoline (B57606) and acridine (B1665455) ring systems. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group. In the context of pyrazolo-acridines, a derivative of this compound could react with a suitable aniline (B41778) or cyclohexanone (B45756) derivative under acidic or basic conditions to construct the acridine framework fused to the pyrazole ring.

One reported synthesis of pyrazolo[4,3-a]acridines involves the reaction of 7-chloro-9-aryl-2,3-dihydroacridin-4(1H)-one with hydrazine, leading to the formation of the pyrazole ring onto a pre-existing acridine structure. researchgate.net While this is the reverse of the strategy starting from the pyrazole aldehyde, it confirms the compatibility of these two heterocyclic systems.

Quinazolines (Pyrazolo[3,4-d]pyrimidines)

Quinazolines and their isomers, such as pyrazolo[3,4-d]pyrimidines, are readily accessible from pyrazole carbaldehydes. A common strategy involves the condensation of the aldehyde with a compound containing a urea or thiourea moiety, or with a 2-aminopyridine (B139424) derivative.

For instance, the reaction of a 5-aminopyrazole-4-carbonitrile with an aryl nitrile in the presence of a strong base like potassium t-butoxide can lead to the formation of pyrazolo[3,4-d]pyrimidin-4-amines. asianpubs.org Although this specific example starts from a nitrile, the corresponding aldehyde can be a precursor to the nitrile or participate in alternative cyclization pathways.

A one-flask synthesis of pyrazolo[3,4-d]pyrimidines has been developed from 5-aminopyrazoles via a Vilsmeier reaction followed by intermolecular heterocyclization with various amines. nih.gov This highlights the versatility of pyrazole precursors in constructing the pyrimidine ring.

Table 2: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitriles | Aryl nitriles, potassium t-butoxide | Pyrazolo[3,4-d]pyrimidin-4-amines | asianpubs.org |

| 5-Aminopyrazoles | PBr3, DMF, Amines | Pyrazolo[3,4-d]pyrimidines | nih.gov |

| Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Acetic anhydride (B1165640), then various amines/hydrazines | Pyrazolo[3,4-d]pyrimidin-4-ones | nih.gov |

Piperidine-2,4-diones

The synthesis of fused piperidine-2,4-dione systems can be achieved through the Knoevenagel condensation of this compound with a cyclic active methylene compound such as barbituric acid or its N-substituted derivatives. This reaction, typically catalyzed by a base like piperidine (B6355638) or an acid, would yield a pyrazolylmethylene barbituric acid derivative. Subsequent reduction of the exocyclic double bond would lead to the desired fused piperidine-2,4-dione structure.

A review on pyrazole-3(4)-carbaldehydes mentions the condensation of pyrazole aldehydes with barbituric acid to afford "Barbitones," which are the initial Knoevenagel adducts. nih.gov These intermediates are key to accessing the final saturated heterocyclic system.

Table 3: Condensation of Pyrazole Carbaldehydes with Active Methylene Compounds

| Pyrazole Aldehyde | Active Methylene Compound | Product | Reference |

|---|---|---|---|

| Pyrazole-3(4)-carbaldehydes | Barbituric acid | Pyrazolylmethylene barbituric acids ("Barbitones") | nih.gov |

Spectroscopic and Computational Approaches to Structural Elucidation and Mechanistic Understanding

Advanced Spectroscopic Characterization of 1-Ethyl-1H-pyrazole-3-carbaldehyde Derivatives

Spectroscopy is a cornerstone for the structural analysis of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the molecular framework of pyrazole (B372694) derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of this compound and its analogues. ¹H and ¹³C NMR spectra provide critical information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques like HSQC and HMBC reveal connectivity between atoms. mdpi.com

In the ¹H NMR spectrum, the aldehydic proton is the most deshielded, appearing as a singlet at a chemical shift (δ) typically between 9.8 and 10.2 ppm. mdpi.comchemmethod.comrsc.org The protons on the pyrazole ring exhibit distinct signals: the proton at position 5 (H-5) typically resonates as a singlet around 8.15 ppm, while the H-4 proton appears further upfield. mdpi.com The ethyl group attached to the nitrogen at position 1 gives rise to a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. ekb.egrsc.org

The ¹³C NMR spectrum complements the ¹H NMR data. The carbonyl carbon of the aldehyde group is highly deshielded, with its resonance appearing in the range of 185-195 ppm. ekb.eg The carbons of the pyrazole ring have characteristic shifts, and the ethyl group carbons are observed in the aliphatic region of the spectrum. ekb.egrsc.org

Two-dimensional NMR experiments are crucial for unambiguous assignments. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons separated by two or three bonds. mdpi.com For instance, an HMBC correlation would be expected between the aldehydic proton and the C-3 carbon of the pyrazole ring. mdpi.com Furthermore, ¹H-¹⁵N HMBC can be used to determine the chemical shifts of the pyrazole nitrogen atoms. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aldehyde (-CHO) | 9.8 - 10.2 (s) | 185.0 - 195.0 |

| Pyrazole H-5 | ~8.1 (s) | ~139.0 |

| Pyrazole H-4 | ~6.8 (s) | ~112.0 |

| Pyrazole C-3 | - | ~145.0 |

| N-CH₂-CH₃ | ~4.2 (q) | ~45.0 |

| N-CH₂-CH₃ | ~1.4 (t) | ~15.0 |

Data are estimated based on typical values for pyrazole aldehydes and related derivatives. mdpi.comekb.egrsc.orgorganicchemistrydata.org (s = singlet, t = triplet, q = quartet)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. fu-berlin.de For this compound, the IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the region of 1660-1700 cm⁻¹. mdpi.comresearchgate.net

Other characteristic absorption bands include C-H stretching vibrations for the aromatic pyrazole ring and the aliphatic ethyl group, which are observed around 2800-3150 cm⁻¹. mdpi.com The stretching vibrations of the C=N and C=C bonds within the pyrazole ring usually appear in the 1400-1600 cm⁻¹ region. chemmethod.com The presence of these characteristic bands in an IR spectrum provides strong evidence for the pyrazole carbaldehyde structure.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Aldehyde C-H | Stretch | 2820 - 2850 and 2720-2750 |

| Aliphatic C-H (ethyl) | Stretch | 2850 - 3000 |

| Aromatic C-H (pyrazole) | Stretch | 3000 - 3150 |

| Carbonyl (C=O) | Stretch | 1660 - 1700 |

| Pyrazole Ring (C=N, C=C) | Stretch | 1400 - 1600 |

Data compiled from studies on pyrazole and aldehyde-containing compounds. mdpi.comchemmethod.comrsc.orgnist.gov

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₆H₈N₂O), the molecular weight is 124.14 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. mdpi.com

The electron ionization (EI) mass spectrum of pyrazole derivatives often shows a prominent molecular ion peak [M]⁺. The fragmentation of pyrazoles is known to be influenced by the substituents on the ring. rsc.orgresearchgate.net A common fragmentation pathway involves the cleavage of the N-N bond. rsc.org For this compound, key fragments would likely arise from the loss of the ethyl group, the formyl group, or smaller molecules like HCN. The GC-MS data for the isomeric 1-ethyl-1H-pyrazole-4-carboxaldehyde shows a base peak at m/z 95, corresponding to the loss of an ethyl group, and a molecular ion peak at m/z 124. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion Structure/Fragment Lost |

| 124 | [M]⁺, Molecular Ion |

| 96 | [M - C₂H₄]⁺, Loss of ethene via rearrangement |

| 95 | [M - CHO]⁺, Loss of the formyl radical |

| 68 | [C₃H₄N₂]⁺, Pyrazole ring fragment |

Fragmentation patterns are predicted based on general principles and data from isomeric compounds. nih.govrsc.orgresearchgate.net

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), have become integral to chemical research, offering deep insights into the electronic structure, molecular geometry, and spectroscopic properties of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For pyrazole derivatives, DFT calculations, often using the B3LYP functional, are employed to predict and corroborate experimental findings. nih.govnih.gov

These theoretical calculations can optimize the molecular geometry, providing data on bond lengths and angles that can be compared with X-ray crystallography results. kfupm.edu.sa Furthermore, DFT can be used to calculate theoretical vibrational frequencies, which aids in the assignment of experimental IR spectra. nih.gov NMR chemical shifts can also be computed, offering another layer of validation for experimental assignments. researchgate.net

DFT is also used to determine key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap is an important parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.net

Table 4: Parameters Studied Using Density Functional Theory (DFT) for Pyrazole Derivatives

| Parameter | Significance |

| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles. nih.gov |

| Vibrational Frequencies | Correlates with and helps assign experimental IR and Raman spectra. nih.gov |

| NMR Chemical Shifts | Aids in the assignment of ¹H and ¹³C NMR spectra. researchgate.net |

| HOMO/LUMO Energies | Provides insight into electronic transitions, reactivity, and stability. nih.govresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps electrophilic and nucleophilic sites on the molecule. researchgate.net |

| Mulliken Atomic Charges | Describes the charge distribution across the atoms in the molecule. researchgate.netresearchgate.net |

Density Functional Theory (DFT) Calculations

Geometry Optimization and Electronic Structure Analysis

The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. Various basis sets can be utilized for these calculations, with the choice influencing the accuracy of the results.

Once the geometry is optimized, a detailed electronic structure analysis can be performed. This reveals key information about the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)

Frontier Molecular Orbital (FMO) theory is a critical component of understanding a molecule's chemical reactivity and kinetic stability. wikipedia.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial parameter. researchgate.net A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. researchgate.netschrodinger.com The energies of these frontier orbitals are essential for predicting how the molecule will interact with other chemical species. wikipedia.org

Table 1: Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. asrjetsjournal.org The MEP map uses a color spectrum to represent the electrostatic potential on the electron density surface.

Typically, red regions indicate areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue regions signify areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. Green and yellow areas represent regions with intermediate or near-zero potential. researchgate.net For this compound, the MEP map would likely show a negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrazole ring, while the hydrogen atoms would exhibit a positive potential.

Fukui Functions for Reactivity Prediction

Fukui functions provide a more quantitative method for predicting the local reactivity of different atomic sites within a molecule. researchgate.net These functions are derived from the change in electron density at a specific point in the molecule as the total number of electrons changes. researchgate.net

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (measures the reactivity of a site towards an electron-donating species).

f-(r): for electrophilic attack (measures the reactivity of a site towards an electron-accepting species).

f0(r): for radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one can identify the most probable sites for various types of chemical reactions. researchgate.net

Table 2: Condensed Fukui Functions for Selected Atoms of this compound

| Atom | f+ | f- | f0 |

| C(aldehyde) | Data not available | Data not available | Data not available |

| O(aldehyde) | Data not available | Data not available | Data not available |

| N1 | Data not available | Data not available | Data not available |

| N2 | Data not available | Data not available | Data not available |

Note: Specific calculated values for the Fukui functions of this compound are not publicly available.

Conformational Analysis

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The ethyl group attached to the pyrazole ring can rotate, potentially leading to different conformers with varying energies.

The primary focus of a conformational analysis for this molecule would be the rotation around the C-C bond connecting the pyrazole ring and the aldehyde group, as well as the rotation of the ethyl group. By constructing a potential energy surface as a function of the relevant dihedral angles, the most stable conformers and the energy barriers between them can be identified. This information is crucial for understanding the molecule's flexibility and its preferred shape in different environments. uni.lu

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of the molecule. This information helps in assigning the absorption bands observed in an experimental IR spectrum to specific vibrational modes, such as the C=O stretching of the aldehyde group, C-H stretching of the ethyl and pyrazole groups, and the ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. asrjetsjournal.org These predicted chemical shifts can aid in the interpretation and assignment of signals in experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths (λmax). This provides insight into the electronic structure and the color (or lack thereof) of the compound. The predicted electronic transitions are often related to the HOMO-LUMO energy gap.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

| IR | C=O Stretch (cm⁻¹) | Data not available |

| ¹H NMR | Chemical Shift (ppm) - Aldehyde H | Data not available |

| ¹³C NMR | Chemical Shift (ppm) - Carbonyl C | Data not available |

| UV-Vis | λmax (nm) | Data not available |

Biological and Pharmacological Spectrum of 1 Ethyl 1h Pyrazole 3 Carbaldehyde Derivatives

Medicinal Chemistry Applications and Lead Optimization

The chemical tractability of the pyrazole (B372694) scaffold allows for extensive modification and optimization of lead compounds in drug discovery programs. nih.gov Derivatives of pyrazole-carbaldehyde, including those conceptually derived from 1-ethyl-1H-pyrazole-3-carbaldehyde, are frequently employed in the synthesis of compounds with potential therapeutic applications. researchgate.net The aldehyde functional group is particularly useful for creating a diverse range of derivatives through reactions such as condensation, reductive amination, and the formation of hydrazones, semicarbazones, and thiosemicarbazones. researchgate.netekb.eg These modifications can significantly influence the biological activity of the resulting molecules.

Lead optimization often involves the strategic introduction of different substituents onto the pyrazole ring and modifications of the side chains to enhance potency, selectivity, and pharmacokinetic properties. For instance, the synthesis of various 1,3,5-trisubstituted pyrazoles has been a focus of research to explore their therapeutic potential. nih.gov The development of novel pyrazole derivatives often includes in silico studies, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to guide the design and selection of the most promising candidates for synthesis and biological evaluation. researchgate.net

Structure-activity relationship (SAR) studies are pivotal in understanding how the chemical structure of a molecule influences its biological activity. For pyrazole derivatives, SAR investigations have revealed that the nature and position of substituents on the pyrazole ring and its side chains are critical for their pharmacological effects. nih.govresearchgate.net

Pharmacological Activities of Pyrazole-Carbaldehyde Derivatives

Derivatives of pyrazole-carbaldehyde have been shown to possess a broad spectrum of pharmacological activities. The versatility of the pyrazole scaffold allows for the generation of compounds with diverse biological profiles, making it an attractive core for drug development. mdpi.comglobalresearchonline.net

A significant area of research for pyrazole derivatives has been in oncology. Numerous studies have reported the potent anticancer and antitumor activities of compounds derived from pyrazole-carbaldehydes. nih.govekb.eg These derivatives have demonstrated efficacy against a variety of cancer types, highlighting the potential of the pyrazole nucleus as a pharmacophore for the development of new anticancer drugs. globalresearchonline.net

The anticancer potential of pyrazole-carbaldehyde derivatives has been extensively evaluated through in vitro cytotoxicity and antiproliferative assays against a panel of human cancer cell lines. These studies provide crucial preliminary data on the efficacy of these compounds.

For instance, a series of indole-pyrazole amalgamated α-cyano substituted chalcones, synthesized from substituted pyrazole aldehydes, were evaluated against the MCF-7 breast cancer cell line, with several compounds showing excellent activity. researchgate.net In another study, novel steroidal derivatives bearing a semicarbazone or thiosemicarbazone side chain, which can be derived from pyrazole aldehydes, were tested against HepG2, HCT-116, MCF-7, and A549 cell lines, with some exhibiting significant cytotoxicity. researchgate.net Furthermore, pyranopyrazole derivatives have shown anticancer activity against human liver carcinoma (HepG2), human mouth carcinoma (KB), human colon adenocarcinoma (SW48), and human lung carcinoma (A549) cell lines. researchgate.net

The table below summarizes the cytotoxic activities of various pyrazole-carbaldehyde derivatives against different cancer cell lines.

| Derivative Class | Cell Line | Activity (IC50/GI50) | Reference |

| Indole-pyrazole α-cyano substituted chalcones | MCF-7 | GI50 <0.1 µM for several compounds | researchgate.net |

| Pyrazole carbaldehyde derivatives | MCF7 | IC50 of 0.25 μM for the most potent compound | nih.gov |

| Pyrazole derivatives | HCT116, UO31, HepG2 | Potent cytotoxic activity, some superior to sorafenib | nih.gov |

| Tri-substituted pyrazole derivatives | HepG-2, Caco-2 | Significant selective antitumor activity | researchgate.net |

| Steroidal 5α,8α-endoperoxide derivatives | HepG2, HCT-116, MCF-7, A549 | Compound 7j showed significant cytotoxicity | researchgate.net |

| Pyranopyrazoles | HepG2, KB, SW48, A549 | In vitro anticancer activity reported | researchgate.net |

| 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes | N/A | Potent XO inhibitors with IC50 values of 9.32 ± 0.45 µM and 10.03 ± 0.43 µM for compounds 2b and 2m | nih.gov |

| Pyrazole-arylcinnamide derivative | HeLa | IC50 = 0.4 μM | nih.gov |

| Chalcone–pyrazole hybrid | Various (7 cell lines) | IC50 ranging between 3.70–8.96 μM | nih.gov |

| 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-ones | SK-MEL-28 (melanoma) | IC50 = 3.46 μM for compound 6c | nih.gov |

Understanding the mechanism of action is crucial for the development of targeted cancer therapies. Pyrazole derivatives have been shown to exert their anticancer effects through various mechanisms. nih.govresearchgate.net

One of the key mechanisms is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. nih.gov For example, a series of novel pyrazole carbaldehyde derivatives were designed as potential PI3 kinase inhibitors, with one compound showing excellent cytotoxicity against MCF7 breast cancer cells. nih.gov Other pyrazole derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. nih.gov

Induction of apoptosis, or programmed cell death, is another common mechanism of action for anticancer drugs. Some pyrazole derivatives have been shown to induce apoptosis in cancer cells, halt the cell cycle at different phases (e.g., G1 or S phase), and alter the mitochondrial membrane potential. researchgate.netnih.gov For instance, certain 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehyde derivatives were found to induce apoptosis and increase levels of reactive oxygen species (ROS) in cancer cells. nih.gov

Other reported mechanisms include DNA binding and cleavage, and inhibition of enzymes like xanthine (B1682287) oxidase, which is overexpressed in some cancers. nih.govnih.gov

In addition to their anticancer properties, pyrazole-carbaldehyde derivatives have demonstrated significant antimicrobial activity against a range of pathogens. mdpi.comglobalresearchonline.net The emergence of drug-resistant bacteria and fungi has created an urgent need for new antimicrobial agents, and pyrazole derivatives represent a promising class of compounds in this area. nih.gov

The antimicrobial activity of these compounds is influenced by the substituents on the pyrazole ring. For example, a series of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates, which can be synthesized from pyrazole-carbaldehyde precursors, were tested against Gram-positive and Gram-negative bacteria and various fungi. nih.gov Some of these compounds showed activity comparable or even superior to standard drugs like ampicillin (B1664943) and fluconazole. nih.gov

The table below presents the antimicrobial activities of selected pyrazole derivatives.

| Derivative Class | Organism | Activity (MIC) | Reference |

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | E. coli | 0.038 µmol/mL | nih.gov |

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | P. aeruginosa | 0.067 µmol/mL | nih.gov |

| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | C. parapsilosis | 0.015 µmol/mL | nih.gov |

| Nitrofuran containing 1,3,4,5-tetrasubstituted pyrazole | E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans | Good antibacterial and antifungal activity | nih.gov |

| Pyrazole derivative (Compound 3) | E. coli | 0.25 µg/mL | nih.gov |

| Pyrazole derivative (Compound 4) | S. epidermidis | 0.25 µg/mL | nih.gov |

| Pyrazole derivative (Compound 2) | A. niger | 1 µg/mL | nih.gov |

| 1,3,5-trisubstituted pyrazole derivatives | Candida albicans and various bacteria | Promising activity, especially compound 2d | tsijournals.com |

Anti-inflammatory Properties (e.g., COX-2 inhibition, TNF-α and IL-6 inhibition)

Derivatives of pyrazole have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of key enzymes and cytokines involved in the inflammatory cascade. Research has highlighted their ability to selectively inhibit cyclooxygenase-2 (COX-2) and modulate pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

A series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives were synthesized and evaluated for their anti-inflammatory activity. semanticscholar.org Among the tested compounds, those with electron-donating groups at the para position of the phenyl ring, specifically compounds 4c and 4e , showed significant anti-inflammatory effects comparable to the standard drug, diclofenac (B195802) sodium. semanticscholar.org Similarly, a study on ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives found that compounds 2f (Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate) and 2e (ethyl 5-(2,3-dimethoxyphenyl)-1Hpyrazole-3-carboxylate) exhibited notable anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.gov

The mechanism of action for many of these pyrazole derivatives involves the dual inhibition of COX and 15-lipoxygenase (15-LOX) pathways. A series of pyrazolyl thiazolones showed potent COX-2 inhibitory activities, with IC50 values ranging from 0.09 to 0.14 µM, which is comparable to celecoxib (B62257). nih.gov These compounds also displayed significant inhibition of 15-LOX. nih.gov Beyond enzyme inhibition, these derivatives were found to suppress the differentiation of monocytes into macrophages and reduce the production of inflammatory cytokines by activated macrophages. nih.gov

Furthermore, studies on other heterocyclic compounds have shown that inhibition of pro-inflammatory cytokines is a key anti-inflammatory mechanism. For instance, buddlejasaponin IV was found to reduce the lipopolysaccharide (LPS)-induced expression of iNOS, COX-2, TNF-α, IL-1β, and IL-6 in RAW 264.7 macrophages by blocking the activation of the NF-κB pathway. nih.gov This highlights a common pathway that pyrazole derivatives may also target to exert their anti-inflammatory effects.

Table 1: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| 4c, 4e | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | Significant anti-inflammatory activity, comparable to diclofenac sodium. | semanticscholar.org |

| 2e, 2f | Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate | Exhibited significant anti-inflammatory activity in a rat paw edema model. | nih.gov |

| Pyrazolyl thiazolones | Pyrazolyl thiazolone hybrids | Potent COX-2 inhibition (IC50: 0.09–0.14 µM) and significant 15-LOX inhibition. | nih.gov |

Antiviral Activities

The pyrazole scaffold is a crucial component in the development of novel antiviral agents, with derivatives showing efficacy against a wide range of viruses. nih.govresearchgate.net These compounds have been investigated for their ability to inhibit viral replication and propagation, targeting various viral proteins and enzymes. nih.govrsc.org

Research has demonstrated the broad-spectrum antiviral potential of pyrazole derivatives against viruses such as HIV, Hepatitis C virus (HCV), and Herpes simplex virus (HSV-1). nih.gov For example, a new series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide derivatives effectively blocked the proliferation of RNA HCV in HepG2 cells. nih.gov Similarly, certain 1,5-diphenylpyrazoles have been designed to inhibit HIV-1 as non-nucleoside reverse transcriptase inhibitors. nih.gov

In the context of coronaviruses, hydroxyquinoline-pyrazole candidates have shown promising antiviral activity against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org These compounds, synthesized through the condensation of a pyrazolylhydrazide derivative with 2-chloro-3-formylquinoline, exhibited potent inhibition of SARS-CoV-2 at low concentrations. rsc.org

Furthermore, pyrazole derivatives have been effective against animal viruses like the Newcastle disease virus (NDV). In one study, a series of 4-substituted pyrazole derivatives were synthesized by reacting 5-chloro-4-formyl-3-methyl-1-phenylpyrazole with various nucleophiles. nih.govresearchgate.net The resulting hydrazone 6 and thiazolidinedione derivative 9 provided 100% protection against NDV, while the pyrazolopyrimidine derivative 7 offered 95% protection. nih.govresearchgate.net

Table 2: Antiviral Activity of Selected Pyrazole Derivatives

| Derivative Class/Compound | Target Virus(es) | Key Findings | Reference |

|---|---|---|---|

| Hydroxyquinoline-pyrazole candidates | SARS-CoV-2, MERS-CoV, HCoV-229E | Potent inhibition of viral propagation, with favorable selectivity indices. | rsc.org |

| Hydrazone 6 , Thiazolidinedione 9 | Newcastle Disease Virus (NDV) | Achieved 100% protection against NDV with no mortality. | nih.govresearchgate.net |

| Pyrazolopyrimidine 7 | Newcastle Disease Virus (NDV) | Provided 95% protection against NDV. | nih.govresearchgate.net |

| 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide derivatives | Hepatitis C Virus (HCV) | Efficiently blocked the proliferation of RNA HCV. | nih.gov |

| 1,5-diphenylpyrazoles | HIV-1 | Act as non-nucleoside reverse transcriptase inhibitors. | nih.gov |

Anticonvulsant Activities

The pyrazole nucleus is a well-established pharmacophore in the design of central nervous system (CNS) active agents, including those with anticonvulsant properties. minia.edu.eg Derivatives of pyrazole have been synthesized and evaluated for their efficacy in various seizure models, demonstrating significant potential for the management of epilepsy. nih.gov

In one study, novel pyrazole derivatives were synthesized from substituted carboxylic acid hydrazides. minia.edu.eg Compounds 11b , 11a , and 11d from this series showed remarkable protection against clonic seizures induced by pentylenetetrazole (PTZ) at a dose of 20 mg/kg. minia.edu.eg Their anticonvulsant activity was reported to be nearly as potent as phenobarbital (B1680315) sodium and more potent than phenytoin (B1677684) sodium at a 30 mg/kg dose level. minia.edu.eg

Another study focused on developing novel substituted pyrazoles to address the need for new antiepileptic drugs with fewer side effects than existing treatments like valproic acid. nih.gov The designed compounds showed significant anticonvulsive activity in both maximal electroshock seizure and subcutaneous pentylenetetrazole assays in mice. nih.gov The most potent molecule, 7h , not only demonstrated strong anticonvulsant effects but also exhibited no behavioral alterations and possessed CNS depressant activity, along with reducing levels of oxidative stress and inflammation. nih.gov

More recent research on triazole-pyrazole conjugates has identified compounds with promising anticonvulsant effects in both PTZ-induced and pilocarpine-induced seizure models. acs.org Compound 7a provided 100% protection against PTZ-induced seizures and mortality. acs.org In the pilocarpine (B147212) model, compound 7a also showed 100% survival and significantly delayed the onset of seizures, surpassing the efficacy of the reference drug, valproic acid. acs.org

Table 3: Anticonvulsant Activity of Selected Pyrazole Derivatives

| Compound/Series | Seizure Model | Key Findings | Reference |

|---|---|---|---|

| 11a, 11b, 11d | Pentylenetetrazole (PTZ)-induced seizures | Remarkable protective effect against clonic seizures; activity comparable to phenobarbital. | minia.edu.eg |

| 7h | Maximal Electroshock Seizure (MES), subcutaneous Pentylenetetrazole (scPTZ) | Most potent anticonvulsant in the series; also reduced oxidative stress and inflammation. | nih.gov |

| 7a | PTZ-induced and Pilocarpine-induced seizures | 100% protection and survival in PTZ model; superior delay in seizure onset compared to valproic acid in pilocarpine model. | acs.org |

| 11a | PTZ-induced and Pilocarpine-induced seizures | 90% protection in PTZ model; significant delay in seizure onset and 90% survival in pilocarpine model. | acs.org |

Anti-parasitic Activities (e.g., antimalarial)

Pyrazole and its derivatives represent a significant class of heterocyclic compounds that have been extensively explored for their anti-parasitic properties, particularly against malaria and leishmaniasis. nih.govnih.gov The development of drug resistance in parasites like Plasmodium falciparum necessitates the discovery of novel and effective therapeutic agents, and pyrazole-based compounds have emerged as promising candidates. nih.gov

A study focusing on new pyrazolylpyrazoline derivatives reported promising in vivo antimalarial activity against Plasmodium berghei in mice. nih.gov Notably, compounds 5b and 6a from this series demonstrated higher potency than chloroquine (B1663885) when tested against a chloroquine-resistant strain (RKL9) of P. falciparum. nih.gov These compounds also exhibited significant in vitro antileishmanial activity against Leishmania aethiopica, suggesting a dual-acting anti-parasitic profile. nih.gov The mechanism of action for their antileishmanial effect was suggested to be through the inhibition of leishmanial dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1). nih.gov

The integration of a pyrazole scaffold within a pyrazoline framework has been shown to yield compounds with sub-micromolar efficacy against both malarial and leishmanial parasites. nih.gov This hybrid drug approach, which covalently links two or more active pharmacophores, is a key strategy to combat drug resistance by potentially acting on multiple targets. nih.gov

Table 4: Anti-parasitic Activity of Selected Pyrazole Derivatives

| Compound | Derivative Class | Target Parasite(s) | Key Findings | Reference |

|---|---|---|---|---|

| 5b, 6a | Pyrazolylpyrazoline | Plasmodium falciparum (chloroquine-resistant), Leishmania aethiopica | Higher potency than chloroquine against resistant malaria strain; promising antileishmanial activity. | nih.gov |

| 7b | Pyrazolylpyrazoline | Leishmania aethiopica | Promising antileishmanial activity against promastigote and amastigote forms. | nih.gov |

Modulation of Orexin (B13118510) Receptors

Derivatives of pyrazole have been identified as potent modulators of orexin receptors, which are G protein-coupled receptors (GPCRs) that play a crucial role in regulating sleep-wake cycles, reward mechanisms, and other physiological processes. nih.govrsc.org Specifically, research has focused on developing pyrazole-based selective orexin-2 receptor antagonists (2-SORAs) for the treatment of insomnia. nih.govrsc.org

Starting from a high-throughput screening hit, medicinal chemistry efforts led to the optimization of a series of pyrazole derivatives. nih.gov This optimization focused on improving antagonistic activity at the orexin 2 receptor (OX2R), enhancing metabolic stability, and ensuring brain penetration. nih.govrsc.org These efforts culminated in the discovery of compound 43 (N-(1-(2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide), a potent, orally active 2-SORA that demonstrated efficacy in a sleep model in rats. nih.gov

The development of such selective antagonists is part of a broader effort in the field, which has already seen the approval of dual orexin receptor antagonists (DORAs) for insomnia. nih.gov The research into pyrazole derivatives contributes to a new class of structurally novel orexin receptor modulators, distinct from existing chemotypes. nih.gov

Table 5: Orexin Receptor Modulating Activity of a Selected Pyrazole Derivative

| Compound | Target | Activity | Key Findings | Reference |

|---|---|---|---|---|

| 43 | Orexin 2 Receptor (OX2R) | Selective Antagonist (2-SORA) | Potent, brain-penetrating, and orally active; induced sleep in a rat model. | nih.gov |

Other Reported Biological Activities (e.g., anti-angiogenic, anthelmintic, analgesic)

Beyond the major pharmacological classes, derivatives based on the pyrazole scaffold have been reported to exhibit a variety of other important biological activities, including analgesic, and anti-angiogenic effects. semanticscholar.orgnih.gov